![molecular formula C11H12IN3 B13252109 2-Iodo-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B13252109.png)
2-Iodo-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Iodo-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline is a chemical compound that features an iodine atom attached to an aniline ring, which is further substituted with a pyrazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline typically involves the iodination of aniline derivatives followed by the introduction of the pyrazole moiety. One common method includes:
Iodination of Aniline: Aniline is treated with iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to introduce the iodine atom.
Formation of Pyrazole Moiety: The iodinated aniline is then reacted with 3-methyl-1H-pyrazole-4-carbaldehyde under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-Iodo-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
2-Iodo-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as conductive polymers or advanced coatings.
作用機序
The mechanism of action of 2-Iodo-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering protein conformation.
類似化合物との比較
Similar Compounds
2-Iodoaniline: Lacks the pyrazole moiety, making it less versatile in certain applications.
N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline:
3-Methyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound.
Uniqueness
2-Iodo-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline is unique due to the presence of both the iodine atom and the pyrazole moiety, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with simpler analogs.
特性
分子式 |
C11H12IN3 |
|---|---|
分子量 |
313.14 g/mol |
IUPAC名 |
2-iodo-N-[(5-methyl-1H-pyrazol-4-yl)methyl]aniline |
InChI |
InChI=1S/C11H12IN3/c1-8-9(7-14-15-8)6-13-11-5-3-2-4-10(11)12/h2-5,7,13H,6H2,1H3,(H,14,15) |
InChIキー |
SILGPIPUDJAVMF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NN1)CNC2=CC=CC=C2I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Methyl-1-[(thiophen-2-ylmethyl)amino]propan-2-ol](/img/structure/B13252038.png)
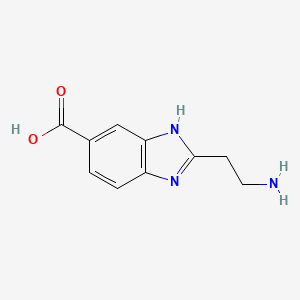
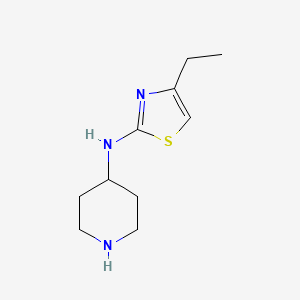
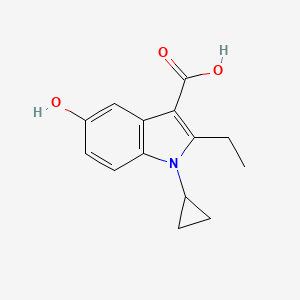

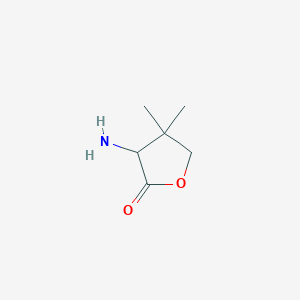
amine](/img/structure/B13252088.png)
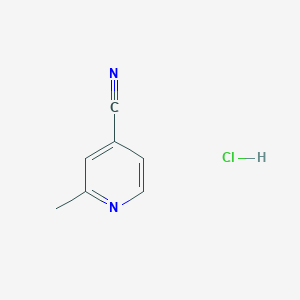

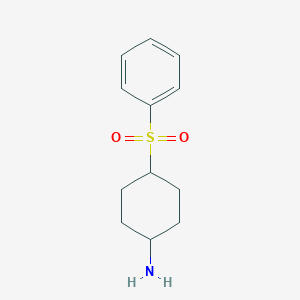
![(2,2-Dimethylpropyl)[(4-methoxyphenyl)methyl]amine](/img/structure/B13252116.png)

